

Spectroscopic Analysis of 1-Octacosene: A Technical Guide

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Compound of Interest

Compound Name:	1-Octacosene
CAS No.:	18835-34-2
Cat. No.:	B108445

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-octacosene**, focusing on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). It includes predicted data, detailed experimental protocols, and a workflow for analysis, designed to assist researchers in the identification and characterization of this long-chain alkene.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for **1-octacosene**, the following tables present predicted ^1H and ^{13}C NMR chemical shifts and a plausible GC-MS fragmentation pattern. These predictions are based on established principles of NMR and mass spectrometry and data from analogous long-chain 1-alkenes.

Predicted ^1H NMR Data for 1-Octacosene

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Octacosene** (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)



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dt: doublet of triplets, ddt: doublet of doublet of triplets, m: multiplet, br s: broad singlet, t: triplet

Predicted ^{13}C NMR Data for 1-Octacosene

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Octacosene** (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)



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GC-MS Data for 1-Octacosene

The gas chromatography of **1-octacosene** on a non-polar column would show a single peak with a retention index characteristic of a C28 alkene. The mass spectrum is expected to exhibit a molecular ion peak (M^+) and a fragmentation pattern typical for long-chain 1-alkenes.

Table 3: Plausible Mass Spectrometry Fragmentation for **1-Octacosene**



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Experimental Protocols

The following are detailed methodologies for obtaining the NMR and GC-MS data for **1-octacosene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Weigh approximately 10-20 mg of purified **1-octacosene** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently swirl the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2.1.2. ^1H NMR Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Solvent: CDCl_3

- Temperature: 298 K
- Pulse Sequence: Standard 90° pulse
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Acquisition

- Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled (e.g., zgpg30)
- Spectral Width: 0 to 150 ppm
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent (CDCl₃) signal at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1. Sample Preparation

- Prepare a stock solution of **1-octacosene** in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
- Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2.2.2. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B or similar
- Mass Spectrometer: Agilent 5977A or similar
- Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Injector Temperature: 280 °C
- Injection Volume: 1 µL
- Split Ratio: 20:1
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 300 °C
 - Hold: 10 minutes at 300 °C
- MS Transfer Line Temperature: 290 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Mass Range: m/z 40-500
- Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of **1-octacosene**. The mass spectrum corresponding to this peak is then compared with a reference library (e.g., NIST) for identification.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-octacosene**.



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*Workflow for the spectroscopic analysis of **1-octacosene**.*

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